REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH:10]([OH:13])CO)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].I([O-])(=O)(=O)=O.[K+]>O>[C:1]([NH:8][CH2:9][CH:10]=[O:13])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
144.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(CO)O
|
Name
|
|
Quantity
|
191.5 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated potassium iodate was removed by filtration
|
Type
|
WASH
|
Details
|
washed once with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with chloroform (6×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness, in vacuo
|
Type
|
DISTILLATION
|
Details
|
The (bocamino)acetaldehyde was purified by kugelrohr distillation at 84° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |